N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
描述
This compound features a chromene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a furan-3-carbonyl moiety. The piperidine scaffold, functionalized with a furan-3-carbonyl group, introduces structural complexity that may enhance receptor binding specificity or metabolic stability compared to simpler analogs .
属性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-17-11-19(28-18-4-2-1-3-16(17)18)20(25)22-12-14-5-8-23(9-6-14)21(26)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWWBKHWXWMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Overview
The compound features a combination of functional groups:
- Furan ring : Contributes to its reactivity and potential biological interactions.
- Piperidine ring : Known for its pharmacological significance.
- Chromene core : Associated with various bioactive properties.
The molecular formula is with a molecular weight of 380.4 g/mol .
Antimicrobial Activity
Research on related compounds indicates potential antimicrobial properties. For instance, derivatives containing furan and piperidine have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives ranges from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | Antimicrobial Activity | MIC (μg/mL) |
|---|---|---|
| Derivative 7b | Excellent against tested pathogens | 0.22 - 0.25 |
| N-(furan-3-carbonyl)piperidine | Potential neuroprotective effects | Not specified |
Anticancer Potential
The chromene core is often associated with anticancer properties. Compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition . The unique combination of functional groups in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may enhance its anticancer potential compared to simpler analogs.
Case Studies and Research Findings
- In Vitro Studies : While direct studies on this specific compound are scarce, related research has shown that compounds with similar structures can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential application in treating resistant infections .
- Structure–Activity Relationship (SAR) : Research on pyridine derivatives has revealed that specific structural modifications can significantly enhance biological activity, which may apply to the study of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide as well .
Future Directions
Further research is essential to fully elucidate the biological activities of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. Suggested areas for investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To understand the specific interactions at the molecular level.
科学研究应用
Structural Overview
The compound's molecular formula is with a molecular weight of 380.4 g/mol. The structural composition includes:
- Furan Ring : Contributes to reactivity and potential biological interactions.
- Piperidine Ring : Known for pharmacological significance, particularly in neuroactive compounds.
- Chromene Core : Associated with various bioactive properties, including anticancer activity.
Biological Activities
Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may possess several biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing furan and piperidine have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives ranges from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects.
| Compound | Antimicrobial Activity | MIC (μg/mL) |
|---|---|---|
| Derivative 7b | Excellent against tested pathogens | 0.22 - 0.25 |
| N-(furan-3-carbonyl)piperidine | Potential neuroprotective effects | Not specified |
Anticancer Potential
The chromene core is often linked to anticancer properties. Compounds with analogous structures have demonstrated antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition. This compound's unique combination of functional groups may enhance its anticancer potential compared to simpler analogs.
相似化合物的比较
Research Findings and Implications
- Chromene vs. Indole Cores : Chromene derivatives like the target compound may exhibit broader kinase inhibition due to the planar, electron-rich chromene ring, whereas indole analogs show promise in anti-inflammatory pathways .
- Piperidine Substituents : Polar groups (e.g., furan-3-carbonyl) improve aqueous solubility but may reduce membrane permeability. Lipophilic groups (e.g., benzyl in 4h) enhance bioavailability but increase metabolic liability .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4h, requiring coupling of chromene-2-carboxylic acid with a furan-3-carbonyl-piperidine intermediate .
常见问题
Q. What are the standard synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chromene-2-carboxamide core via cyclization of substituted salicylaldehyde derivatives with malonic acid derivatives under acidic conditions.
- Step 2 : Functionalization of the piperidine ring, including furan-3-carbonyl attachment via acylation or coupling reactions (e.g., using EDC/HOBt or DCC coupling agents).
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., chromene carbonyl protons at δ 8.1–8.3 ppm, piperidine methylene protons at δ 2.8–3.5 ppm). ¹³C NMR confirms carbonyl carbons (chromene-4-oxo at ~180 ppm, amide carbonyl at ~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650–1750 cm⁻¹ for amide and chromene groups) .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) with IC₅₀ calculations.
- Solubility and stability tests in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., primary vs. immortalized), incubation times, or solvent concentrations (DMSO >0.1% can artifactually inhibit activity).
- Structural analogs : Compare activity of derivatives (e.g., replacing the furan-3-carbonyl with a thiophene group) to identify pharmacophore requirements.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics or CRISPR-mediated target knockout to verify specificity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Challenges include rapid clearance and poor oral bioavailability. Solutions:
- Prodrug modification : Introduce ester or phosphate groups at the chromene-4-oxo position to enhance solubility.
- Linker engineering : Replace the piperidin-4-ylmethyl group with a polyethylene glycol (PEG) spacer to reduce metabolic degradation.
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve plasma half-life .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological workflow:
- Molecular docking : Screen against target protein structures (e.g., PDB IDs) to identify key interactions (e.g., hydrogen bonds with the chromene carbonyl).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with lower RMSD values.
- QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. pyridine) with IC₅₀ values to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
